molecular formula C3F5IO B12093235 Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-iodo- CAS No. 83078-26-6

Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-iodo-

Cat. No.: B12093235
CAS No.: 83078-26-6
M. Wt: 273.93 g/mol
InChI Key: GRSYBPREHDVTOY-UHFFFAOYSA-N
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Description

Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-iodo-, is a fluorinated organic compound with the molecular formula C3H2F4IO. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of both fluorine and iodine atoms in its structure contributes to its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-iodo-, can be synthesized through several methods. One common approach involves the direct fluorination of propanoyl fluoride derivatives. This process typically requires the use of fluorinating agents such as elemental fluorine (F2) or other fluorine-containing compounds under controlled conditions. The reaction is often carried out at low temperatures to prevent decomposition and to ensure high yields.

Industrial Production Methods

In industrial settings, the production of propanoyl fluoride, 2,3,3,3-tetrafluoro-2-iodo-, may involve large-scale fluorination processes. These processes are designed to be efficient and cost-effective, utilizing advanced equipment and techniques to handle the highly reactive fluorine gas safely. The use of continuous flow reactors and automated systems helps in maintaining consistent product quality and minimizing the risk of hazardous reactions.

Chemical Reactions Analysis

Types of Reactions

Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-iodo-, undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the oxidation state of the iodine atom changes.

    Addition Reactions: The presence of multiple fluorine atoms makes the compound reactive towards addition reactions with various reagents.

Common Reagents and Conditions

Common reagents used in the reactions of propanoyl fluoride, 2,3,3,3-tetrafluoro-2-iodo-, include:

    Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield fluorinated amides, while oxidation reactions can produce iodinated carboxylic acids.

Scientific Research Applications

Medicinal Chemistry

The introduction of fluorine into organic compounds often enhances their pharmacological properties. Propanoyl fluoride derivatives are explored for their roles in drug design and development. The unique characteristics of fluorinated compounds can improve:

  • Membrane Permeability : Fluorinated compounds can enhance the ability of drugs to cross biological membranes due to their lipophilicity.
  • Metabolic Stability : Fluorination can protect against metabolic degradation.
  • Binding Affinity : The presence of fluorine can increase the binding affinity of drugs to their targets.

Case Study: Antiviral Agents

Research has demonstrated that fluorinated nucleosides exhibit enhanced antiviral activity. For instance, 2′-fluoro-2′-deoxy-nucleoside analogs have been synthesized using propanoyl fluoride derivatives as intermediates. These compounds showed promising results in inhibiting viral replication in vitro .

Materials Science

Fluorinated compounds are integral to developing advanced materials with unique properties.

Applications in Coatings and Polymers

Propanoyl fluoride derivatives are utilized in creating coatings that exhibit:

  • Chemical Resistance : Enhanced durability against solvents and corrosive substances.
  • Low Surface Energy : Leading to anti-fogging and anti-sticking properties.

Data Table: Properties of Fluorinated Coatings

PropertyStandard CoatingFluorinated Coating
Chemical ResistanceModerateHigh
Surface EnergyHighLow
DurabilityModerateHigh

Agrochemicals

Fluorinated compounds are increasingly used in agrochemicals due to their effectiveness and stability.

Herbicides and Pesticides

Propanoyl fluoride derivatives have been incorporated into the synthesis of herbicides that exhibit:

  • Increased Efficacy : Higher effectiveness at lower application rates.
  • Reduced Environmental Impact : Lower toxicity to non-target organisms.

Case Study: Synthesis of Fluorinated Herbicides

A study demonstrated that incorporating propanoyl fluoride derivatives into herbicide formulations resulted in a significant increase in weed control efficacy compared to non-fluorinated counterparts .

Mechanism of Action

The mechanism of action of propanoyl fluoride, 2,3,3,3-tetrafluoro-2-iodo-, involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the highly electronegative fluorine atoms and the reactive iodine atom. These elements can form strong bonds with other atoms, leading to the formation of stable products. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological applications.

Comparison with Similar Compounds

Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-iodo-, can be compared with other similar compounds, such as:

    Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-(trifluoromethyl)-: This compound has a trifluoromethyl group instead of an iodine atom, which affects its reactivity and applications.

    Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-: This compound contains a heptafluoropropoxy group, leading to different chemical properties and uses.

The uniqueness of propanoyl fluoride, 2,3,3,3-tetrafluoro-2-iodo-, lies in its combination of fluorine and iodine atoms, which imparts distinct reactivity and versatility in various applications.

Biological Activity

Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-iodo- is a fluorinated organic compound that belongs to the class of per- and polyfluoroalkyl substances (PFAS). These compounds have gained attention due to their unique chemical properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its effects on human health and the environment.

Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-iodo- has a molecular formula of C7F14O3C_7F_14O_3 and is characterized by the presence of multiple fluorine atoms. The structure contributes to its stability and resistance to degradation in biological systems.

Toxicological Studies

Research on PFAS compounds indicates that they may cause a range of adverse health effects. For instance:

  • Endocrine Disruption : Some studies suggest that exposure to PFAS can interfere with hormonal functions, potentially leading to reproductive and developmental issues.
  • Carcinogenic Potential : Certain PFAS have been linked to increased cancer risk, particularly liver and kidney cancers .

Case Studies

  • Case Study on Liver Toxicity :
    A study demonstrated that exposure to certain PFAS resulted in liver toxicity in animal models. The mechanisms involved include oxidative stress and lipid accumulation in hepatocytes .
  • Environmental Impact :
    Research has shown that PFAS compounds persist in the environment, leading to bioaccumulation in aquatic organisms. For example, studies on fish species revealed significant accumulation of PFAS in tissues, which raises concerns about food chain contamination .

Pharmacokinetics

The pharmacokinetic profile of propanoyl fluoride derivatives suggests rapid absorption and distribution in biological systems. Studies indicate that these compounds may bind to plasma proteins and accumulate in liver tissues, affecting their metabolism and elimination .

Data Table: Summary of Biological Effects

EffectObserved OutcomesReferences
Endocrine DisruptionHormonal imbalances
Liver ToxicityIncreased liver enzymes
Carcinogenic PotentialElevated cancer risk
BioaccumulationSignificant accumulation in aquatic life

Regulatory Considerations

Due to their potential health risks, regulatory bodies are increasingly scrutinizing PFAS compounds. Guidelines are being established for safe exposure levels and environmental monitoring .

Properties

CAS No.

83078-26-6

Molecular Formula

C3F5IO

Molecular Weight

273.93 g/mol

IUPAC Name

2,3,3,3-tetrafluoro-2-iodopropanoyl fluoride

InChI

InChI=1S/C3F5IO/c4-1(10)2(5,9)3(6,7)8

InChI Key

GRSYBPREHDVTOY-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(C(F)(F)F)(F)I)F

Origin of Product

United States

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